2-chloro-6-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its applications.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used may include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. It also includes studying the compound’s reactivity with other substances.Scientific Research Applications
Pharmacological Development and Disease Treatment
Development of Hypoglycemic Agents : A study by Grell et al. (1998) explored the structure-activity relationships of hypoglycemic benzoic acid derivatives, leading to the development of repaglinide, a therapeutic agent for type 2 diabetes.
Cancer Treatment Potential : Research by Teffera et al. (2013) investigated a new anaplastic lymphoma kinase inhibitor with potential for cancer treatment, highlighting the importance of chemical stability in therapeutic efficacy.
Anti-Acetylcholinesterase Activity : A study by Sugimoto et al. (1990) synthesized piperidine derivatives and evaluated them for anti-acetylcholinesterase activity, revealing insights into their potential as antidementia agents.
Chemical and Pharmacokinetic Properties
Crystal Structure Analysis : Li et al. (2008) examined the crystal structure of a related compound, providing insight into its chemical properties and preliminary herbicidal activity Li, Wang, Li, & Song (2008).
Serotonin Receptor Agonist Development : Sonda et al. (2003) synthesized benzamide derivatives to evaluate their activity as serotonin 4 receptor agonists, contributing to gastrointestinal motility research Sonda, Kawahara, Murozono, Sato, Asano, & Haga (2003).
Metabolic Pathway Analysis : Yue et al. (2011) studied the metabolism of a Hedgehog pathway inhibitor, providing valuable information on its systemic clearance and metabolic pathways Yue, Chen, Mulder, Deese, Takahashi, Rudewicz, Reynolds, Solon, Hop, Wong, & Khojasteh (2011).
Novel Synthesis and Applications in Chemistry
Fluoroalkylative Aryl Migration : He, Tan, Ni, & Hu (2015) demonstrated the use of fluorinated sulfinate salts in the silver-catalyzed cascade fluoroalkylation/aryl migration of conjugated N-arylsulfonylated amides He, Tan, Ni, & Hu (2015).
Metabolism in Chronic Myelogenous Leukemia Patients : Gong, Chen, Deng, & Zhong (2010) identified the metabolites of flumatinib in patients, crucial for understanding its efficacy and safety in leukemia treatment Gong, Chen, Deng, & Zhong (2010).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining safe handling and storage procedures.
Future Directions
This involves suggesting areas for further research. It could include potential applications of the compound, modifications to improve its properties, or further studies to better understand its behavior.
properties
IUPAC Name |
2-chloro-6-fluoro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClFN2O3S/c1-22(20,21)18-7-5-10(6-8-18)9-17-14(19)13-11(15)3-2-4-12(13)16/h2-4,10H,5-9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNHOHGBNDLGPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide |
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